REACTION_SMILES
|
[Br:23][N:24]1[C:25](=[O:27])[CH2:28][CH2:29][C:30]1=[O:26].[C:41]([Cl:42])([Cl:43])([Cl:44])[Cl:45].[CH2:31]1[N:32]2[CH2:33][N:34]3[CH2:35][N:36]([CH2:37]2)[CH2:38][N:39]1[CH2:40]3.[CH3:46][C:47](=[O:48])[OH:49].[CH3:51][CH2:52][O:53][C:54](=[O:55])[CH3:56].[F:12][c:13]1[c:14]([CH3:15])[cH:16][c:17]2[cH:18][cH:19][s:20][c:21]2[cH:22]1.[F:1][c:2]1[c:3]([CH3:11])[cH:4][cH:5][c:6]2[s:7][cH:8][cH:9][c:10]12.[OH2:50]>>[F:1][c:2]1[c:3]([CH:11]=[O:26])[cH:4][cH:5][c:6]2[s:7][cH:8][cH:9][c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc2ccsc2cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc2sccc2c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccc2sccc2c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |